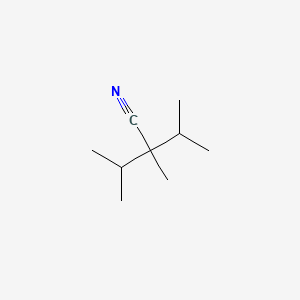
Methyl 2-amino-3,4,5-trimethoxybenzoate
Übersicht
Beschreibung
“Methyl 2-amino-3,4,5-trimethoxybenzoate” is a chemical compound with the molecular formula C11H15NO5 . It is also known as “Methyl 3,4,5-trimethoxyanthranilate” and "Benzoic acid, 2-amino-3,4,5-trimethoxy-, methyl ester" . This compound could be a constituent contributing to the aroma of green tea leaves .
Synthesis Analysis
“Methyl 2-amino-3,4,5-trimethoxybenzoate” can be synthesized from Gallic acid . A detailed synthesis process involves a mixture of methyl 3,4,5-trimethoxybenzoate and 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane, which is allowed to stir at room temperature for 16 hours .Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-3,4,5-trimethoxybenzoate” is 241.24 g/mol . The IUPAC name for this compound is “methyl 2-amino-3,4,5-trimethoxybenzoate” and its InChIKey is UPVUQELOASQBMY-UHFFFAOYSA-N . The compound’s structure includes a benzoic acid core with three methoxy groups and one amino group attached .Chemical Reactions Analysis
The compound has been used in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid . The reaction involves the nucleophilic substitution of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .Physical And Chemical Properties Analysis
“Methyl 2-amino-3,4,5-trimethoxybenzoate” has a melting point of 44-45 °C and a boiling point of 127-140 °C at 0.1 mm Hg . The compound has a density of 1.2611 (rough estimate) and a refractive index of 1.5080 (estimate) .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Methyl 2-amino-3,4,5-trimethoxybenzoate has been used in the synthesis of N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles as novel anticancer agents . These compounds were assessed against human cancer cell lines of breast (MCF-7) and colon (HT-29). Two derivatives showed significant cytotoxic activity .
Wirkmechanismus
Mode of Action
It’s suggested that the compound may interact with its targets through weak C–H···π interactions . More detailed studies are required to fully understand its interaction with targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds are known for their antioxidant and free radical scavenging properties , suggesting that Methyl 2-amino-3,4,5-trimethoxybenzoate may also influence these pathways.
Pharmacokinetics
Its solubility in chloroform and methanol is slight , which may affect its bioavailability
Result of Action
As a compound related to gallic acid and methyl gallates, it may exhibit antioxidant and free radical scavenging properties . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 2-amino-3,4,5-trimethoxybenzoate is not well documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, it’s known that the compound should be stored at -20°C under an inert atmosphere , suggesting that temperature and oxygen exposure may affect its stability
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
“Methyl 2-amino-3,4,5-trimethoxybenzoate” could be a constituent contributing to the aroma of green tea leaves , suggesting potential applications in the food and beverage industry. Additionally, it is mainly used in the production of Trimethoprim (TMP), Sulfa synergistic intermediates, and many other agents , indicating its importance in pharmaceutical synthesis.
Relevant Papers The compound has been mentioned in several papers. For instance, it has been used in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid . Another paper discusses the synthesis and crystal structures of “Methyl 3,4,5-Trimethoxybenzoate” and its derivatives .
Eigenschaften
IUPAC Name |
methyl 2-amino-3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUQELOASQBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198408 | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3,4,5-trimethoxybenzoate | |
CAS RN |
5035-82-5 | |
| Record name | Benzoic acid, 2-amino-3,4,5-trimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5035-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5035-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)





![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)



